7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
Overview
Description
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.10 g/mol . It is characterized by the presence of a chloro group, a dioxine ring, and a sulfonyl chloride group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride typically involves the chlorination of 2,3-dihydro-benzo[1,4]dioxine-6-sulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Sulfonamide derivatives: Formed from reactions with amines.
Sulfonate esters: Formed from reactions with alcohols.
Sulfonic acid: Formed from hydrolysis.
Scientific Research Applications
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material science: Utilized in the preparation of functionalized polymers and advanced materials.
Biological research: Acts as a cross-linking agent for proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride primarily involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively. These reactions are often used to modify biomolecules or synthesize new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonic acid
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonamide
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonate
Uniqueness
The uniqueness of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride lies in its highly reactive sulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Compared to its analogs, this compound offers greater reactivity and a broader range of applications in chemical and biological research.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIKHSXGKKVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602540 | |
Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-46-2 | |
Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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